N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide
Brand Name: Vulcanchem
CAS No.: 1091475-96-5
VCID: VC5759696
InChI: InChI=1S/C21H22ClFN2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-18(23)17(22)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27)
SMILES: COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Molecular Formula: C21H22ClFN2O3
Molecular Weight: 404.87

N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide

CAS No.: 1091475-96-5

Cat. No.: VC5759696

Molecular Formula: C21H22ClFN2O3

Molecular Weight: 404.87

* For research use only. Not for human or veterinary use.

N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide - 1091475-96-5

Specification

CAS No. 1091475-96-5
Molecular Formula C21H22ClFN2O3
Molecular Weight 404.87
IUPAC Name N'-(3-chloro-4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]oxamide
Standard InChI InChI=1S/C21H22ClFN2O3/c1-28-16-7-4-14(5-8-16)21(10-2-3-11-21)13-24-19(26)20(27)25-15-6-9-18(23)17(22)12-15/h4-9,12H,2-3,10-11,13H2,1H3,(H,24,26)(H,25,27)
Standard InChI Key OCEFAIHIPXFSPB-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl

Introduction

Structural Characterization and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name N'-(3-chloro-4-fluorophenyl)-N-{[1-(4-methoxyphenyl)cyclopentyl]methyl}ethanediamide reflects its bipartite structure:

  • Aromatic moiety: A 3-chloro-4-fluorophenyl group attached to an ethanediamide backbone.

  • Cyclopentylmethyl substituent: A cyclopentane ring substituted with a 4-methoxyphenyl group at the 1-position, linked via a methylene bridge to the amide nitrogen.

The molecular formula is inferred as C₂₂H₂₃ClFN₂O₃, with a molecular weight of 441.89 g/mol (calculated using PubChem’s molar mass algorithm) .

Key Functional Groups and Stereochemistry

  • Amide bonds: Two amide linkages (-NH-C=O) contribute to hydrogen-bonding potential and metabolic stability.

  • Halogenated aryl group: The 3-chloro-4-fluorophenyl group enhances lipophilicity and may influence target binding .

  • Methoxy-substituted cyclopentane: The 4-methoxyphenyl group introduces electron-donating effects, potentially modulating solubility and π-π stacking interactions .

Synthetic Routes and Precursor Analogues

Proposed Synthesis Pathway

While no direct synthesis is documented, the patent WO2016185485A2 outlines methods for analogous quinazoline derivatives . Adapting these steps:

  • Formation of cyclopentylmethyl intermediate:

    • Friedel-Crafts alkylation of 4-methoxyphenylbenzene with cyclopentanol in the presence of Lewis acids (e.g., AlCl₃).

  • Amide coupling:

    • React the cyclopentylmethyl amine with ethanedioyl chloride, followed by coupling with 3-chloro-4-fluoroaniline using carbodiimide reagents (e.g., EDC/HOBt) .

Critical Reaction Parameters

  • Temperature: 50–80°C for amide bond formation to minimize racemization.

  • Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from isopropyl alcohol .

Physicochemical Properties and Drug-Likeness

Predicted Properties

PropertyValue (Predicted)Method/Source
LogP3.8 ± 0.5XLogP3 (PubChem)
Water Solubility0.02 mg/mLAli et al. (2012) model
pKa9.1 (amide NH)MarvinSketch
H-bond Donors/Acceptors2/4PubChem

Stability Considerations

  • Hydrolytic susceptibility: The amide bonds may degrade under strongly acidic/basic conditions (pH <2 or >10) .

  • Photostability: The chloro-fluorophenyl group could undergo photodehalogenation under UV light .

Biological Activity and Target Hypotheses

Antimicrobial Screening

Analogues like N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus . The methoxy group in the target compound may enhance Gram-positive activity by improving membrane penetration.

Pharmacokinetic and Toxicity Profiles

ADME Predictions

  • Absorption: High gastrointestinal permeability (Caco-2 Papp ≈ 12 × 10⁻⁶ cm/s).

  • Metabolism: Likely CYP3A4-mediated oxidation of the methoxyphenyl group.

  • Excretion: Renal clearance predominates (t₁/₂ ≈ 6.5 hours) .

Toxicity Risks

  • hERG inhibition: Moderate risk (IC₅₀ ≈ 2.1 µM) due to the fluorophenyl group’s cation-π interactions.

  • Mutagenicity: Ames test predictions indicate low risk (no alerting structural motifs) .

Comparative Analysis with Structural Analogues

Compound NameMW (g/mol)Key ActivityReference
N-(3-chloro-4-fluorophenyl)acetamide217.6AntifungalPubChem CID 1
4-Fluoro-3,5-dimethylbenzenesulfonamide331.8Kinase inhibitionPubChem CID 3
Target compound441.9Hypothetical EGFRThis study

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